2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine
Overview
Description
2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields.
Mechanism Of Action
The mechanism of action of 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes.
Biochemical And Physiological Effects
Studies have shown that 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine has a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, and has been shown to have anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine in lab experiments is that it has been found to have a high degree of selectivity towards certain enzymes, making it a potentially useful tool in enzyme research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine. One area of interest is its potential use in the development of new antimicrobial agents. Another area of interest is its potential use in cancer research, particularly in the development of new cancer treatments. Additionally, further research is needed to better understand the compound's mechanism of action, which may lead to the development of new drugs and therapies.
Scientific Research Applications
2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, and has been investigated for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
2,3-diphenylpyrazino[2,3-d]pyridazine-5,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6/c19-17-15-16(18(20)24-23-17)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H2,19,23)(H2,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBPIULDMMNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN=C3N)N)N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306625 | |
Record name | 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine | |
CAS RN |
52197-22-5 | |
Record name | NSC183748 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC177960 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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